molecular formula C9H10F3N B3364944 (S)-2,2,2-Trifluoro-1-P-tolylethanamine CAS No. 1187930-94-4

(S)-2,2,2-Trifluoro-1-P-tolylethanamine

Cat. No.: B3364944
CAS No.: 1187930-94-4
M. Wt: 189.18 g/mol
InChI Key: UXPQTBRCSUZWOK-QMMMGPOBSA-N
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Description

(S)-2,2,2-Trifluoro-1-P-tolylethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a para-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-Trifluoro-1-P-tolylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as para-toluidine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction may proceed through a reductive amination process, where the trifluoroacetaldehyde reacts with para-toluidine in the presence of a reducing agent like sodium borohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2,2-Trifluoro-1-P-tolylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-P-tolylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-P-tolylethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

    ®-2,2,2-Trifluoro-1-P-tolylethanamine: The enantiomer of the (S)-form, with different biological activity and properties.

    2,2,2-Trifluoro-1-phenylethanamine: A structurally similar compound with a phenyl group instead of a para-tolyl group.

    2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoromethyl and amine groups.

Uniqueness: (S)-2,2,2-Trifluoro-1-P-tolylethanamine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and para-tolyl groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQTBRCSUZWOK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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